molecular formula C11H14O3 B1330657 4-Methoxy-3-propoxybenzaldehyde CAS No. 5922-56-5

4-Methoxy-3-propoxybenzaldehyde

Cat. No.: B1330657
CAS No.: 5922-56-5
M. Wt: 194.23 g/mol
InChI Key: OQGTYVGUCWWYNK-UHFFFAOYSA-N
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Description

4-Methoxy-3-propoxybenzaldehyde (4-MPB) is a chemical compound that has been used in a variety of scientific applications. It has been studied for its potential to act as a catalyst, an antioxidant, and a therapeutic agent.

Scientific Research Applications

1. Regioselective Electrophilic Substitution

4-Methoxy-3-propoxybenzaldehyde can undergo regioselective electrophilic substitution. Research indicates that the 4-methoxy group of derivatives like 3,4,5-trimethoxybenzaldehyde can be selectively removed and replaced with various electrophiles, indicating potential applications in selective organic synthesis (Azzena et al., 1992).

2. Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including compounds like this compound, are valuable in solid phase organic synthesis. These compounds can be used to create secondary amine derivatives through reductive amination, leading to the synthesis of a variety of chemical structures (Swayze, 1997).

3. Synthesis of Dialkyl Dimethoxybenzenes

The compound plays a role in the synthesis of dialkyl dimethoxybenzenes. This process involves the replacement of the methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal, highlighting its utility in the preparation of complex organic molecules (Azzena et al., 1990).

4. Molecular Docking Studies

This compound has been studied for its electronic properties and potential inhibitory activity on enzymes like Tyrosinase, a key enzyme in melanin production. Such studies can lead to applications in food science and dermatology (Ghalla et al., 2018).

5. Polymer Chemistry

In polymer chemistry, derivatives of this compound have been investigated for the synthesis of unsaturated cyano-substituted homopolyesters and copolyesters. These materials demonstrate improved thermal stability and hydrophilicity, which could be valuable in various industrial applications (Mikroyannidis, 1995).

6. Nonlinear Optic Properties

The compound's nonlinear optic properties have been explored, indicating potential applications in materials science, particularly in the development of new materials for optoelectronics (Hafeez et al., 2019).

Safety and Hazards

The safety information for 4-Methoxy-3-propoxybenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Properties

IUPAC Name

4-methoxy-3-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGTYVGUCWWYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343771
Record name 4-Methoxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-56-5
Record name 4-Methoxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by reaction of isovanillin with propyl iodide in DMF using K2CO3 as base in analogy to the preparation of 3-ethoxy-4-methyl-benzaldehyde (intermediate B21, vide infra).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 3-hydroxy-4-methoxybenzaldehyde (2.00 g, 13.2 mmol), potassium carbonate (2.74 g, 19.8 mmol) and potassium iodide (60.0 mg, 0.361 mmol) in DMF (15 mL) was slowly added 1-bromopropane (1.56 mL, 17.2 mmol) via syringe. The reaction mixture was stirred at 65° C. for 5 hours. After cooling to room temperature, the mixture was diluted with diethyl ether (100 mL), and the organic phase was washed with water (2×50 mL). After drying over anhydrous MgSO4, filtration and evaporation of the filtrate in vacuo gave crude 3-(propyloxy)-4-methoxybenzaldehyde (2.60 g) which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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